molecular formula C14H13N5O2 B11045078 {3-Amino-4-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-1-yl}acetic acid

{3-Amino-4-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-1-yl}acetic acid

Cat. No.: B11045078
M. Wt: 283.29 g/mol
InChI Key: VIOVFMLBSFKYEG-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

2-(3-amino-4-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-1-yl)acetic acid

InChI

InChI=1S/C14H13N5O2/c1-8-11-12(15)18-19(7-10(20)21)14(11)17-13(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,15,18)(H,20,21)

InChI Key

VIOVFMLBSFKYEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C2=NC(=N1)C3=CC=CC=C3)CC(=O)O)N

Origin of Product

United States

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